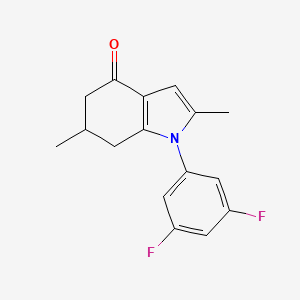

1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

Description

This compound belongs to the indole derivative family, characterized by a 5,6,7-trihydroindol-4-one core substituted with a 3,5-difluorophenyl group and methyl groups at positions 2 and 4. The molecular formula is C17H17F2NO (molecular weight: 289.33 g/mol). Fluorine substituents on the phenyl ring enhance electronegativity and metabolic stability, while the methyl groups influence steric bulk and lipophilicity.

Propriétés

IUPAC Name |

1-(3,5-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO/c1-9-3-15-14(16(20)4-9)5-10(2)19(15)13-7-11(17)6-12(18)8-13/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUFIVFJUQKMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC(=CC(=C3)F)F)C)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 3,5-difluorophenyl boronic acid with a suitable halogenated precursor under palladium catalysis. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing this compound .

Analyse Des Réactions Chimiques

1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one has been explored for various scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mécanisme D'action

The mechanism of action of 1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Structural Modifications in the Indole Core

- 1-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one Key Difference: Additional methyl group at position 6 (trimethyl vs. dimethyl). The molecular weight remains identical (289.33 g/mol), but lipophilicity (logP) is likely higher due to the extra methyl group .

1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

2.2 Variations in Aromatic Substitutents

- 1-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one

- Key Features :

- 3,5-Bis(trifluoromethyl)phenyl : Strong electron-withdrawing groups increase electronegativity and hydrophobicity.

4-Bromophenyl : Bromine adds polarizability and molecular weight (473.75 g/mol vs. 289.33 g/mol).

2-(3-Bromophenyl)-1-(4-Chloro-3-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one

- Key Features :

- Nitro and chloro groups : Electron-withdrawing nitro groups increase reactivity and acidity (predicted pKa: -9.39 ).

- Bromine : Contributes to high molecular weight (473.75 g/mol ) and density (1.52 g/cm³ ).

Physicochemical and Electronic Properties

Research Implications

- Medicinal Chemistry : The target compound’s fluorine and methyl groups balance electronic and steric effects, making it a candidate for drug discovery. Trimethyl analogs may face bioavailability challenges due to increased lipophilicity .

- Materials Science : Nitro- and bromo-substituted derivatives (e.g., ) show promise in high-density applications, though their synthesis complexity may limit scalability .

- Crystallography : Structural validation tools like SHELX are critical for analyzing these compounds, particularly for nitro-containing analogs prone to π-π interactions.

Activité Biologique

Overview of 1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is a synthetic compound belonging to the indole family. Indoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of fluorine substituents in the phenyl ring can significantly alter the pharmacological profile of indole derivatives.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The mechanism often involves:

- Inhibition of cell proliferation : Many indole compounds induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.

- Targeting signaling pathways : Compounds like this one may inhibit pathways such as PI3K/Akt and MAPK that are crucial for cancer cell survival and proliferation.

Case Study: Indole Derivatives in Cancer Research

A study published in the Journal of Medicinal Chemistry highlighted various indole derivatives that exhibited significant cytotoxicity against different cancer cell lines. The study found that modifications on the indole structure could enhance potency and selectivity towards cancer cells.

Anti-inflammatory Properties

Indoles are also recognized for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Research Findings

Research indicates that certain indole derivatives can reduce inflammation in animal models of arthritis and colitis. This suggests potential therapeutic applications for inflammatory diseases.

Antimicrobial Activity

Indole compounds have shown activity against a range of pathogens, including bacteria and fungi. The mechanism often involves:

- Disruption of microbial membranes : Indoles can integrate into bacterial membranes, leading to increased permeability and cell death.

- Inhibition of biofilm formation : Some studies have reported that indoles can prevent biofilm formation in pathogenic bacteria.

Data Table: Biological Activities of Indole Derivatives

| Compound Name | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| 1-(3,5-Difluorophenyl)-2,6-dimethyl... | Anticancer | Apoptosis induction | Journal of Medicinal Chemistry |

| 1-(3-Fluorophenyl)-2-methylindole | Anti-inflammatory | COX-2 inhibition | Bioorganic & Medicinal Chemistry |

| 1-(4-Chlorophenyl)-2-methylindole | Antimicrobial | Membrane disruption | Journal of Antimicrobial Chemotherapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.